N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide
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Overview
Description
N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxyimino group, a cyclohexene ring, and an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl)-1-methylethylamine with acetic anhydride in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: As a precursor for the synthesis of heterocyclic compounds.
Biology: As a potential bioactive molecule with antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide: Known for its antioxidant properties.
Cyanoacetamides: Utilized extensively in heterocyclic synthesis.
Uniqueness
N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyimino group and a cyclohexene ring sets it apart from other similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C12H20N2O2 |
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Molecular Weight |
224.3g/mol |
IUPAC Name |
N-[2-[(5Z)-5-hydroxyimino-4-methylcyclohex-3-en-1-yl]propan-2-yl]acetamide |
InChI |
InChI=1S/C12H20N2O2/c1-8-5-6-10(7-11(8)14-16)12(3,4)13-9(2)15/h5,10,16H,6-7H2,1-4H3,(H,13,15)/b14-11- |
InChI Key |
JIQLBNCILJHELB-KAMYIIQDSA-N |
Isomeric SMILES |
CC\1=CCC(C/C1=N/O)C(C)(C)NC(=O)C |
SMILES |
CC1=CCC(CC1=NO)C(C)(C)NC(=O)C |
Canonical SMILES |
CC1=CCC(CC1=NO)C(C)(C)NC(=O)C |
Origin of Product |
United States |
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